2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin
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Overview
Description
2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin is a derivative of Roxithromycin, a semi-synthetic macrolide antibiotic This compound is structurally related to erythromycin and is designed to enhance the pharmacokinetic properties of the parent molecule
Scientific Research Applications
2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin is used extensively in scientific research due to its enhanced stability and solubility. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the development of new macrolide antibiotics.
Biology: Studied for its effects on bacterial protein synthesis and its potential to overcome antibiotic resistance.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of new formulations and drug delivery systems.
Mechanism of Action
Target of Action
2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin, a semi-synthetic macrolide antibiotic, primarily targets bacterial ribosomes . It binds to the 50S subunit of these ribosomes, which are essential for protein synthesis in bacteria .
Mode of Action
The compound exerts its antibacterial action by interfering with bacterial protein synthesis . By binding to the 50S subunit of bacterial ribosomes, it inhibits the translocation of peptides, thereby preventing bacterial growth .
Result of Action
The primary result of the action of 2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin is the inhibition of bacterial growth . By interfering with protein synthesis, it prevents bacteria from producing essential proteins, which in turn inhibits their growth and replication.
Biochemical Analysis
Biochemical Properties
2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin, like its parent compound Roxithromycin, exerts its antibacterial action by binding to the bacterial ribosome and interfering with bacterial protein synthesis . It interacts with the 50S subunit of bacterial ribosomes, inhibiting the translocation of peptides .
Cellular Effects
2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin has a broad antibacterial spectrum, affecting a variety of bacterial cells . It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin involves binding to the 50S subunit of bacterial ribosomes and inhibiting the translocation of peptides . This interferes with protein synthesis at the molecular level, affecting enzyme activity and gene expression .
Metabolic Pathways
Roxithromycin is only partially metabolized, with more than half of the parent compound being excreted unchanged . The major metabolite is descladinose roxithromycin, with N-mono and N-di-demethyl roxithromycin as minor metabolites
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin involves multiple steps, starting from the parent compound, Roxithromycin. The key step involves the protection of the hydroxyl group at the 2’ position with a 2-methoxyethoxy methyl group. This is typically achieved using a reagent such as 2-methoxyethoxy methyl chloride in the presence of a base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of 2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxy group using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azido derivatives.
Comparison with Similar Compounds
2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin is compared with other macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin. While all these compounds share a similar mechanism of action, 2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin offers enhanced stability and solubility, making it a valuable compound for research and potential therapeutic applications.
List of Similar Compounds
- Erythromycin
- Azithromycin
- Clarithromycin
- Dirithromycin
Properties
CAS No. |
425365-66-8 |
---|---|
Molecular Formula |
C45H84N2O17 |
Molecular Weight |
925.2 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-(2-methoxyethoxymethoxy)-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C45H84N2O17/c1-16-33-45(10,52)38(48)28(4)35(46-59-25-57-20-18-54-14)26(2)22-43(8,51)40(64-42-37(58-24-56-19-17-53-13)32(47(11)12)21-27(3)60-42)29(5)36(30(6)41(50)62-33)63-34-23-44(9,55-15)39(49)31(7)61-34/h26-34,36-40,42,48-49,51-52H,16-25H2,1-15H3/b46-35-/t26-,27-,28+,29+,30-,31+,32+,33-,34+,36+,37-,38-,39+,40-,42+,43-,44-,45-/m1/s1 |
InChI Key |
KYAPHMSJPGQOSY-DXBODRHJSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O |
SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O |
Synonyms |
(9E)-2’-O-[(2-Methoxyethoxy)methyl] Erythromycin 9-[O-[(2-Methoxyethoxy)methyl]_x000B_oxime]; |
Origin of Product |
United States |
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